molecular formula C18H21ClN2O5S B6543251 2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide CAS No. 1060264-21-2

2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide

Cat. No. B6543251
CAS RN: 1060264-21-2
M. Wt: 412.9 g/mol
InChI Key: MGDMPBUTGFASIQ-UHFFFAOYSA-N
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Description

The compound “2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide” is a complex organic molecule. It contains a benzene ring, which is a common structure in many organic compounds, and several functional groups including a chloro group, methoxy groups, a sulfonamide group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzene ring could undergo electrophilic aromatic substitution, and the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, the presence of polar functional groups like the sulfonamide and acetamide could suggest that the compound has some degree of water solubility .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if the compound showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

2-[4-[(5-chloro-2-methoxyphenyl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S/c1-25-10-9-20-18(22)11-13-3-6-15(7-4-13)21-27(23,24)17-12-14(19)5-8-16(17)26-2/h3-8,12,21H,9-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDMPBUTGFASIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide

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